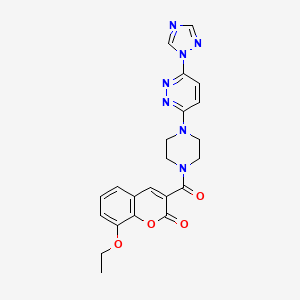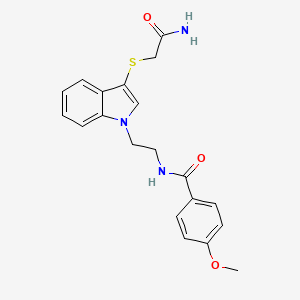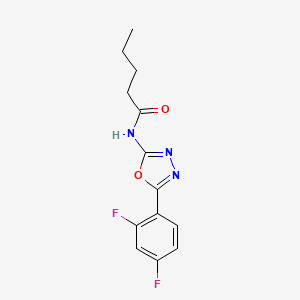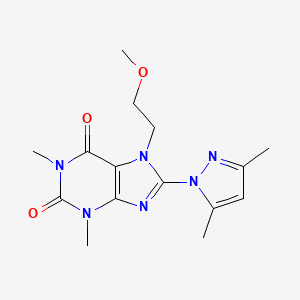
Ethyl 4-((2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate is a compound with the molecular formula C18H14F2N2O4 and a molecular weight of 360.317 . It is also known by the registry number ZINC000005106999 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 2-acetylbenzofuran was treated with fluorinated aldehydes to afford corresponding fluorine-containing 1-benzofuran-2-yl-3-phenyl-prop-2-en-1-ones (chalcones). The cyclocondensation of chalcones with hydrazine hydrate under basic conditions resulted in the formation of corresponding novel fluorine-containing 3-benzofuran-2yl-5-phenyl-4,5-dihydro-1H-pyrazoles .Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring system bearing various substituents at the C-2 position . The SMILES representation of the compound isCCOC(=O)Nc1c(oc2ccccc12)C(=O)Nc1ccc(F)c(F)c1 . Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.317 . The solubility of the compound in DMSO is unknown .Scientific Research Applications
Heterocyclic Compound Synthesis
One notable application of Ethyl 4-((2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)amino)-4-oxobutanoate and related compounds is in the synthesis of diverse heterocyclic compounds. These compounds, such as trifluoromethyl heterocycles, are synthesized using ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a versatile intermediate. These reactions, often catalyzed by rhodium(II) or copper(II), yield a variety of heterocycles, including oxazoles, thiazoles, and pyridines, showcasing the compound's utility in creating complex molecular architectures with potential applications in drug development and materials science (Honey et al., 2012).
Antimicrobial Activity
Compounds derived from this compound have been explored for their antimicrobial properties. For instance, new 3-substituted 5-(benzofuran-2-yl)-pyrazole derivatives exhibit significant antimicrobial activity. These derivatives, synthesized through reactions involving ethyl 4-(benzofuran-2-yl)-2,4-dioxobutanoate, have shown activity against various strains of bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Abdel-Wahab et al., 2008).
Organic Synthesis and Characterization
This compound serves as a key precursor in organic synthesis, enabling the creation of novel compounds with potential applications in pharmaceuticals and materials science. For example, the synthesis and characterization of novel pyrazole derivatives through 3+2 annulation methods have been reported. Such derivatives are synthesized from ethyl 2-benzylidene-3-oxobutanoate, showcasing the compound's role in facilitating complex organic reactions and the development of new chemical entities with potential biological activities (Naveen et al., 2021).
Antioxidant Properties
Research into derivatives of this compound has also highlighted their potential antioxidant properties. Studies on compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate have shown promising antioxidant activities, indicating the utility of these compounds in exploring new antioxidants, which could have implications for treating oxidative stress-related diseases (Kumar et al., 2016).
Future Directions
properties
IUPAC Name |
ethyl 4-[[2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl]amino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O5/c1-2-29-18(27)10-9-17(26)25-19-13-5-3-4-6-16(13)30-20(19)21(28)24-12-7-8-14(22)15(23)11-12/h3-8,11H,2,9-10H2,1H3,(H,24,28)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGKAVCKHGUINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetyl}amino)benzamide](/img/structure/B2748287.png)
![Tert-butyl 2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2748288.png)




![4-fluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2748295.png)



![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2748304.png)
![N-methyl-2-(3,4,5-triethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2748306.png)
![N-benzyl-3-(4-chlorophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2748307.png)
